molecular formula C23H29N3O2 B6999171 N-[4-[bis(prop-2-enyl)carbamoyl]phenyl]spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane]-8-carboxamide

N-[4-[bis(prop-2-enyl)carbamoyl]phenyl]spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane]-8-carboxamide

Cat. No.: B6999171
M. Wt: 379.5 g/mol
InChI Key: XCBMCYDURCWSGL-UHFFFAOYSA-N
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Description

N-[4-[bis(prop-2-enyl)carbamoyl]phenyl]spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane]-8-carboxamide is a complex organic compound that stands out due to its unique spirocyclic structure and multiple functional groups. It finds significance in various domains, including medicinal chemistry, due to its potential therapeutic properties.

Properties

IUPAC Name

N-[4-[bis(prop-2-enyl)carbamoyl]phenyl]spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane]-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-3-13-25(14-4-2)21(27)17-5-7-18(8-6-17)24-22(28)26-19-9-10-20(26)16-23(15-19)11-12-23/h3-8,19-20H,1-2,9-16H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBMCYDURCWSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=C(C=C1)NC(=O)N2C3CCC2CC4(C3)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. Starting with commercially available precursors, the process includes steps such as:

  • Formation of the spiro[8-azabicyclo[3.2.1]octane] skeleton: : This step can be achieved via a cyclization reaction involving a bridged bicyclic precursor.

  • Introduction of the N-[4-[bis(prop-2-enyl)carbamoyl]phenyl] moiety: : This involves amide bond formation using prop-2-enylamine derivatives and suitable coupling agents.

  • Final assembly and purification: : The final product is obtained through purification methods like chromatography.

Industrial Production Methods: Industrial synthesis may utilize similar routes but optimized for large-scale production. This includes using robust reaction conditions, efficient catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidative reactions, particularly at the prop-2-enyl groups, leading to the formation of epoxides or aldehydes.

  • Reduction: : The compound may be reduced at various positions, affecting the nitrogen or carbonyl groups.

  • Substitution: : Halogenation or alkylation reactions can occur at reactive positions on the phenyl or spirocyclic structure.

Common Reagents and Conditions:

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)

  • Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution conditions: : Using halides or alkylating agents in the presence of base catalysts.

Major Products:

  • Epoxides, aldehydes, reduced amine derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

  • Serves as a building block for synthesizing more complex spirocyclic compounds.

  • Used in studying stereochemistry due to its rigid spirocyclic core.

Biology

  • Investigated for its binding affinities to various biological targets, including receptors and enzymes.

  • Used in the development of probes for biological imaging due to its distinctive structure.

Medicine

  • Explored for potential therapeutic applications, including analgesic, anti-inflammatory, and anticancer properties.

  • Studied for its role in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.

Industry

  • Utilized in the synthesis of novel materials with unique properties, such as polymers with specific mechanical and chemical characteristics.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. Its spirocyclic structure allows for tight binding and modulation of biological pathways. The exact mechanism may involve:

  • Binding to enzyme active sites: , inhibiting or activating their function.

  • Interacting with receptor sites: , altering signal transduction pathways.

Comparison with Similar Compounds

Conclusion

N-[4-[bis(prop-2-enyl)carbamoyl]phenyl]spiro[8-azabicyclo[321]octane-3,1'-cyclopropane]-8-carboxamide is a fascinating compound with diverse applications in various fields

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